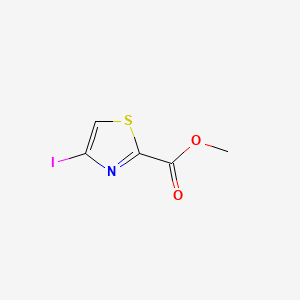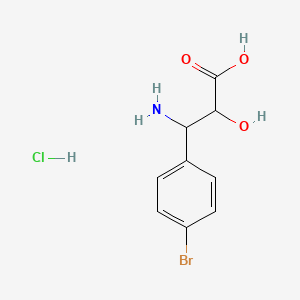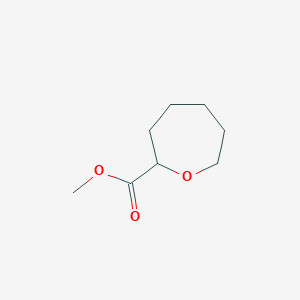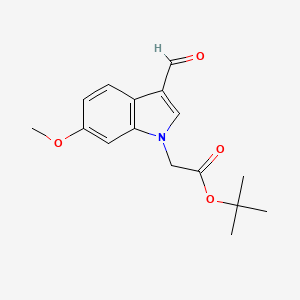
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is a fluorinated organic compound with the molecular formula C8H14F2O2. This compound is characterized by the presence of a difluorocyclopentyl group attached to a methoxyethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol typically involves the reaction of 3,3-difluorocyclopentyl bromide with methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of difluorocyclopentyl ketone or aldehyde.
Reduction: Formation of difluorocyclopentyl alcohol or alkane.
Substitution: Formation of various substituted difluorocyclopentyl derivatives.
Scientific Research Applications
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is utilized in several scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The difluorocyclopentyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The methoxyethanol moiety can facilitate the compound’s solubility and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluorocyclopentyl)acetic acid
- 2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid
Uniqueness
2-(3,3-Difluorocyclopentyl)-2-methoxyethan-1-ol is unique due to its combination of a difluorocyclopentyl group and a methoxyethanol moiety. This structural arrangement imparts distinct chemical and physical properties, making it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C8H14F2O2 |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
2-(3,3-difluorocyclopentyl)-2-methoxyethanol |
InChI |
InChI=1S/C8H14F2O2/c1-12-7(5-11)6-2-3-8(9,10)4-6/h6-7,11H,2-5H2,1H3 |
InChI Key |
ALYGRXPPWFYAGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CO)C1CCC(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Aminomethyl)-5-chlorophenoxy]ethan-1-ol hydrochloride](/img/structure/B13457240.png)



![[(1S)-1-aminoethyl]boronic acid](/img/structure/B13457249.png)

![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid](/img/structure/B13457252.png)


![2-{Imidazo[4,3-b][1,3]thiazol-3-yl}acetic acid](/img/structure/B13457260.png)
![2H,3H-[1,4]dioxino[2,3-c]pyridin-5-amine](/img/structure/B13457263.png)
![[2-(4-Fluorophenyl)ethyl]boronic acid](/img/structure/B13457266.png)
![7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13457277.png)
![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457282.png)
